Propyl 4-(ethylamino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl 4-(ethylamino)benzoate is an organic compound belonging to the benzoate family It is structurally characterized by a benzene ring substituted with a propyl group and an ethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 4-(ethylamino)benzoate typically involves the esterification of 4-(ethylamino)benzoic acid with propanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then neutralized, and the product is purified by recrystallization .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous-flow systems. This method optimizes reaction time and sequences, resulting in high conversion and selectivity . The continuous-flow process involves the reduction and esterification of the starting materials in a single step, making it efficient and suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Propyl 4-(ethylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid, sulfuric acid, and halogens.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzoates depending on the electrophile used.
Scientific Research Applications
Propyl 4-(ethylamino)benzoate has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other benzoate derivatives.
Biology: Investigated for its potential as a local anesthetic due to its structural similarity to benzocaine.
Medicine: Explored for its analgesic and anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of Propyl 4-(ethylamino)benzoate involves its interaction with sodium ion channels on nerve membranes. By binding to these channels, the compound prevents the influx of sodium ions, thereby blocking nerve impulse conduction. This action results in local anesthesia and pain relief .
Comparison with Similar Compounds
Similar Compounds
Benzocaine: Ethyl 4-aminobenzoate, a well-known local anesthetic.
Procaine: 2-(diethylamino)ethyl 4-aminobenzoate, another local anesthetic.
Tetracaine: 2-(dimethylamino)ethyl 4-butylaminobenzoate, used for its potent anesthetic properties.
Uniqueness
Propyl 4-(ethylamino)benzoate is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other benzoate derivatives. Its propyl and ethylamino groups may influence its solubility, potency, and duration of action, making it a compound of interest for further research .
Properties
Molecular Formula |
C12H17NO2 |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
propyl 4-(ethylamino)benzoate |
InChI |
InChI=1S/C12H17NO2/c1-3-9-15-12(14)10-5-7-11(8-6-10)13-4-2/h5-8,13H,3-4,9H2,1-2H3 |
InChI Key |
YGKRSVPWLQYEFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.